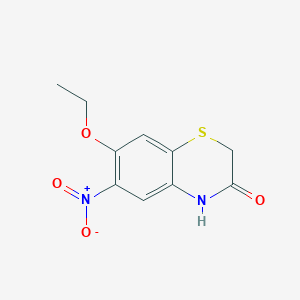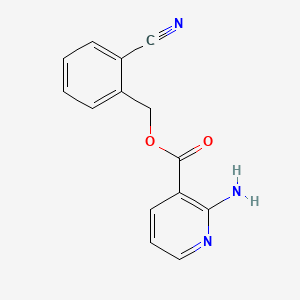![molecular formula C21H23N5O4S B14945001 2-{[1-(3-acetylphenyl)-1H-tetrazol-5-yl]sulfanyl}-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide](/img/structure/B14945001.png)
2-{[1-(3-acetylphenyl)-1H-tetrazol-5-yl]sulfanyl}-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-{[1-(3-acetylphenyl)-1H-tetrazol-5-yl]sulfanyl}-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a tetrazole ring, an acetylphenyl group, and a dimethoxyphenyl ethyl acetamide moiety, making it a unique molecule with diverse chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[1-(3-acetylphenyl)-1H-tetrazol-5-yl]sulfanyl}-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide typically involves multiple steps, including the formation of the tetrazole ring, the introduction of the acetylphenyl group, and the coupling with the dimethoxyphenyl ethyl acetamide. Common reagents used in these reactions include acetic anhydride, sulfur, and various catalysts to facilitate the formation of the tetrazole ring.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, advanced purification techniques, and continuous monitoring of reaction parameters to ensure consistent quality.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the acetyl group, converting it to an alcohol or other reduced forms.
Substitution: The tetrazole ring and acetylphenyl group can participate in substitution reactions, where various substituents can be introduced.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides, while reduction can produce alcohol derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, this compound can be used as a building block for synthesizing more complex molecules. Its unique structure allows for various modifications, making it valuable in organic synthesis.
Biology
In biological research, the compound’s potential bioactivity can be explored. It may serve as a lead compound for developing new drugs or as a probe for studying biological pathways.
Medicine
The compound’s potential medicinal properties can be investigated, including its ability to interact with specific molecular targets. This can lead to the development of new therapeutic agents.
Industry
In the industrial sector, the compound can be used in the production of specialty chemicals, polymers, and other advanced materials.
Wirkmechanismus
The mechanism of action of 2-{[1-(3-acetylphenyl)-1H-tetrazol-5-yl]sulfanyl}-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide involves its interaction with specific molecular targets. The tetrazole ring and acetylphenyl group can bind to enzymes or receptors, modulating their activity. The dimethoxyphenyl ethyl acetamide moiety may enhance the compound’s solubility and bioavailability, facilitating its action in biological systems.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-[2-(3,4-Dimethoxyphenyl)ethyl]acetamide: Shares the dimethoxyphenyl ethyl acetamide moiety but lacks the tetrazole ring and acetylphenyl group.
Acetamide, N-(3,4-dimethoxyphenethyl)-: Similar structure but without the tetrazole ring and acetylphenyl group.
Uniqueness
The presence of the tetrazole ring and acetylphenyl group in 2-{[1-(3-acetylphenyl)-1H-tetrazol-5-yl]sulfanyl}-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide makes it unique compared to similar compounds
Eigenschaften
Molekularformel |
C21H23N5O4S |
|---|---|
Molekulargewicht |
441.5 g/mol |
IUPAC-Name |
2-[1-(3-acetylphenyl)tetrazol-5-yl]sulfanyl-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide |
InChI |
InChI=1S/C21H23N5O4S/c1-14(27)16-5-4-6-17(12-16)26-21(23-24-25-26)31-13-20(28)22-10-9-15-7-8-18(29-2)19(11-15)30-3/h4-8,11-12H,9-10,13H2,1-3H3,(H,22,28) |
InChI-Schlüssel |
ZPVYRRUJGLMBQR-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)C1=CC(=CC=C1)N2C(=NN=N2)SCC(=O)NCCC3=CC(=C(C=C3)OC)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-{7-[(2-bromophenyl)carbonyl]-2,3-dihydro-1,4-benzodioxin-6-yl}-2-fluorobenzamide](/img/structure/B14944919.png)
![2-[(2-Bromobenzyl)sulfanyl]-5-chloro[1,3]oxazolo[4,5-h]quinoline](/img/structure/B14944923.png)
![1-[(4-tert-butylphenyl)sulfonyl]-2-[(2-fluorobenzyl)sulfanyl]-4,5-dihydro-1H-imidazole](/img/structure/B14944924.png)
![N-(2-bromo-4-methylphenyl)-2-({5-[2-(2-hydroxyphenyl)ethyl]-4-phenyl-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide](/img/structure/B14944932.png)
![5-(4,7-dimethoxy-1,3-benzodioxol-5-yl)-4-[(3,4-dimethoxyphenyl)carbonyl]-3-hydroxy-1-[3-(1H-imidazol-1-yl)propyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B14944938.png)
![N,N'-dibenzyl-2-{2-[(4-bromophenyl)carbonyl]-1-(4-chlorophenyl)butyl}propanediamide](/img/structure/B14944943.png)
![5'-Benzyl-1-(4-fluorobenzyl)-3'-isobutyl-3A',6A'-dihydro-2'H-spiro[indole-3,1'-pyrrolo[3,4-C]pyrrole]-2,4',6'(1H,3'H,5'H)-trione](/img/structure/B14944958.png)
![4-bromo-N-[2-(4-methylphenoxy)ethyl]naphthalene-1-sulfonamide](/img/structure/B14944967.png)
![5-({[5-(2-chlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)-3-phenyl-1,2,4-oxadiazole](/img/structure/B14944982.png)


![1-(5-Acetyl-3-methyl-6-phenyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-7-yl)ethanone](/img/structure/B14945002.png)
![4,6-Dimethyl-1-[2-(pyridin-3-yl)piperidin-1-yl]hept-2-yn-4-ol](/img/structure/B14945009.png)

